N-(4-acetylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Overview
Description
This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities . The compound has several functional groups including an acetyl group, a chlorophenyl group, and a pyrazolopyrimidine core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolopyrimidine core, with the acetylphenyl and chlorophenyl groups attached at specific positions . The exact structure would depend on the positions of these attachments.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The acetyl group could potentially undergo reactions such as hydrolysis or reduction . The chlorophenyl group might undergo reactions such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Antitumor Activity The compound N-(4-acetylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is part of a series of pyrazolo[3,4-d]pyrimidine derivatives synthesized for antitumor evaluation. Studies revealed that among these derivatives, compounds showed mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7, with one derivative identified as the most active, indicating potential applications in cancer therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).
Neuroinflammatory Marker Binding Further research into related pyrazolo[1,5-a]pyrimidines, closely related to the compound , showed their potential in binding to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker for neuroinflammatory processes. These derivatives have been synthesized and evaluated for their affinity towards TSPO, demonstrating subnanomolar affinity and potential as in vivo PET radiotracers for neuroinflammation, suggesting applications in neurological disease research and diagnostics (Damont et al., 2015).
Antimicrobial Activity Research on heterocycles incorporating the antipyrine moiety, similar to the compound of interest, has shown that newly synthesized compounds exhibit antimicrobial properties. These studies involve synthesizing and evaluating various derivatives for their effectiveness against microbial agents, highlighting their potential use in developing new antimicrobial drugs (Bondock, Rabie, Etman, & Fadda, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3/c1-13(28)14-2-6-16(7-3-14)25-19(29)11-26-12-23-20-18(21(26)30)10-24-27(20)17-8-4-15(22)5-9-17/h2-10,12H,11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZBICWCGFSSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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